molecular formula C9H11ClN2O2S B1399566 2-chloro-N-cyclobutylpyridine-3-sulfonamide CAS No. 1247365-21-4

2-chloro-N-cyclobutylpyridine-3-sulfonamide

Cat. No. B1399566
M. Wt: 246.71 g/mol
InChI Key: PNWLRKPRDFURIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclobutylpyridine-3-sulfonamide is a laboratory chemical with the molecular formula C9H11ClN2O2S and a molecular weight of 246.71 g/mol. It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclobutylpyridine-3-sulfonamide can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These methods can provide detailed information about the molecule’s geometry, stereochemistry, and electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Heterocyclic Compounds : Research by Rozentsveig et al. (2013) demonstrates a one-pot synthesis method for creating heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals, using similar sulfonamide structures (Rozentsveig et al., 2013).

Biological Activities

  • Antitumor Activities : T. Owa et al. (2002) investigated sulfonamide-based compounds for their potential as antitumor agents. Their study highlights the cell cycle inhibitory properties of specific sulfonamides in cancer cell lines (Owa et al., 2002).

Environmental Impact and Transformation

  • Reactions with Free Chlorine : A study by Gaffney et al. (2016) examined the reaction of sulfonamides with free chlorine, which is relevant for understanding the environmental fate of these compounds in water treatment processes (Gaffney et al., 2016).

Corrosion Inhibition

  • Inhibitors for Mild Steel Corrosion : Research conducted by Sappani and Karthikeyan (2014) explored the use of sulfonamide derivatives as corrosion inhibitors for mild steel in acidic conditions. This highlights the potential industrial applications of such compounds (Sappani & Karthikeyan, 2014).

Agricultural Applications

  • Synthesis of Herbicides : Shi Gui-zhe (2015) worked on the synthesis of sulfonylurea herbicides, using a process that involves 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide as an intermediate. This indicates the importance of such compounds in the development of agricultural chemicals (Shi, 2015).

Pharmaceutical Applications

  • Carbonic Anhydrase Inhibitors : Studies like the one conducted by Scozzafava et al. (1999) delve into the synthesis of sulfonamides that inhibit carbonic anhydrase, an enzyme with significant implications in various physiological processes. This research is pivotal for drug development in conditions like glaucoma and edema (Scozzafava et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, sulfanilamide, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-chloro-N-cyclobutylpyridine-3-sulfonamide are not mentioned in the search results, research into the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity is ongoing . This includes the investigation of the effect of stereochemistry on the PI3Kα kinase and anticancer activity .

properties

IUPAC Name

2-chloro-N-cyclobutylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-9-8(5-2-6-11-9)15(13,14)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWLRKPRDFURIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclobutylpyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclobutylpyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclobutylpyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-cyclobutylpyridine-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-cyclobutylpyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclobutylpyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclobutylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.